molecular formula C9H14N2OS B2991872 (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol CAS No. 1289689-30-0

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

Cat. No. B2991872
CAS RN: 1289689-30-0
M. Wt: 198.28
InChI Key: VREVUQMCBGOQCP-BRFYHDHCSA-N
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Description

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral pyrrolidine derivative that has been synthesized using various methods.

Scientific Research Applications

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a ligand in organometallic chemistry.

Mechanism Of Action

The exact mechanism of action of (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or by binding to specific receptors. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits antitumor, antiviral, and antibacterial activities. Additionally, this compound has been shown to have chiral recognition properties and can be used as a chiral auxiliary in asymmetric synthesis.

Advantages And Limitations For Lab Experiments

The advantages of using (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol in lab experiments include its high enantiomeric excess, its potential applications in various fields, and its ability to act as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle this compound.

Future Directions

There are several future directions for the research on (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol. One direction is to investigate the mechanism of action of this compound to gain a better understanding of its potential applications in various fields. Another direction is to explore the use of this compound as a ligand in organometallic chemistry. Additionally, research can be conducted to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

Several methods have been reported for the synthesis of (3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol. One of the most commonly used methods involves the reaction of thiazole-2-carbaldehyde with (R)-(-)-3-hydroxypyrrolidine in the presence of a base. The reaction yields the desired product in good yields and high enantiomeric excess.

properties

IUPAC Name

(3R)-1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3/t7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREVUQMCBGOQCP-BRFYHDHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC=CS1)N2CC[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol

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